![molecular formula C16H17N3O2 B2403836 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 551930-93-9](/img/structure/B2403836.png)
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Evaluations
The scientific research on compounds related to 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine primarily focuses on their synthesis and evaluation for potential medicinal applications. For instance, research conducted by Thangarasu, Manikandan, and Thamaraiselvi (2019) explored the synthesis of novel pyrazole derivatives, which are structurally related to isoxazolopyrimidines, assessing their antioxidant, anti-breast cancer, and anti-inflammatory properties. This study highlights the potential of these compounds in the development of new drugs for treating inflammation and cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antiviral and Antiproliferative Activities
Vymětalová et al. (2016) synthesized derivatives of isoxazolopyrimidines, demonstrating significant antiproliferative activity and specificity as cyclin-dependent kinase inhibitors. These compounds showed promise in inducing apoptosis in various cancer cell lines, emphasizing the potential use of isoxazolopyrimidines in cancer treatment (Vymětalová et al., 2016).
Antimicrobial Properties
Merja et al. (2004) investigated the antimicrobial activities of pyrido[1,2-a]pyrimidine and isoxazoline derivatives. The synthesized compounds were evaluated against several microbes, suggesting the potential of these compounds in antimicrobial applications (Merja, Joshi, Parikh, & Parikh, 2004).
Application in Treating Cystic Fibrosis
Yu, Yang, Verkman, and Kurth (2010) identified isoxazolo[5,4-d]pyrimidines as novel small-molecule correctors of the cystic fibrosis mutant protein ΔF508-CFTR. Their research synthesized various analogues and tested them for efficacy in increasing halide transport in ΔF508-CFTR cells, showcasing the potential role of these compounds in treating cystic fibrosis (Yu, Yang, Verkman, & Kurth, 2010).
Inhibitory Effects on Human Dihydroorotate Dehydrogenase
Munier-Lehmann et al. (2015) explored 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, finding notable antiviral properties. These compounds showed inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, highlighting another potential medicinal application of pyrimidine derivatives (Munier-Lehmann et al., 2015).
Eigenschaften
IUPAC Name |
3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)12-6-5-10(3)7-13(12)20-15-14-11(4)19-21-16(14)18-8-17-15/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAFDCWTVXSOCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=NC3=C2C(=NO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)
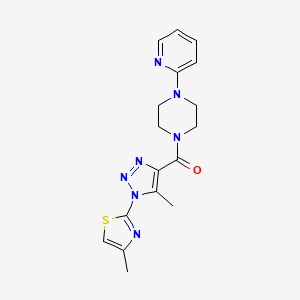

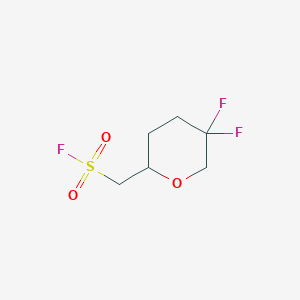
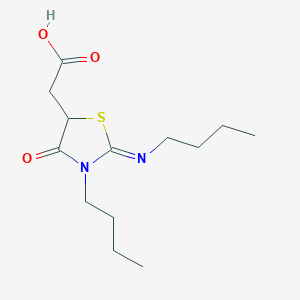
![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)
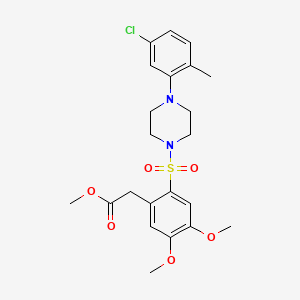
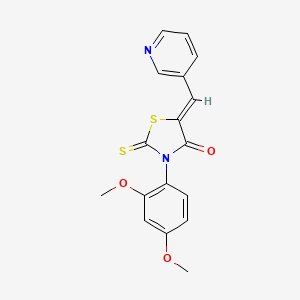

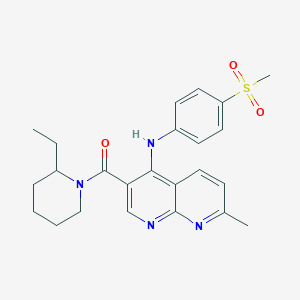
![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)
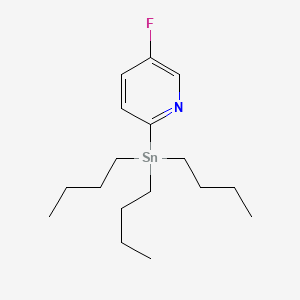
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)
